molecular formula C24H22N2O3 B11629848 2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol

2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol

Cat. No.: B11629848
M. Wt: 386.4 g/mol
InChI Key: LURDZWJANOLDLM-UHFFFAOYSA-N
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Description

2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol typically involves multi-step reactions. One common method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another approach involves the use of aryl halides, copper chloride, potassium hydroxide, ethylene glycol, and dimethyl sulfoxide (DMSO) in a preheated oil bath at 120°C for 24 hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The phenolic and ether groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol is unique due to its specific substitution pattern and the presence of both phenolic and ether groups. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-ethoxy-4-[5-(4-methoxyphenyl)-4-phenyl-1H-imidazol-2-yl]phenol

InChI

InChI=1S/C24H22N2O3/c1-3-29-21-15-18(11-14-20(21)27)24-25-22(16-7-5-4-6-8-16)23(26-24)17-9-12-19(28-2)13-10-17/h4-15,27H,3H2,1-2H3,(H,25,26)

InChI Key

LURDZWJANOLDLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O

Origin of Product

United States

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